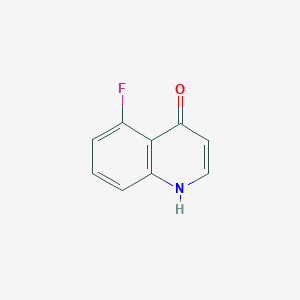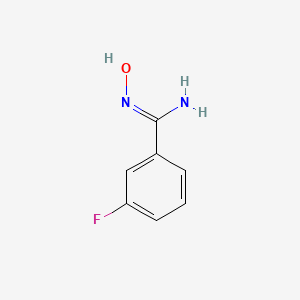
5-(Bromomethyl)isoxazole
Vue d'ensemble
Description
5-(Bromomethyl)isoxazole is a heterocyclic compound characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The bromomethyl group is attached to the fifth position of the isoxazole ring. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.
Mécanisme D'action
Target of Action
Isoxazole and its derivatives are known to bind to various biological targets based on their chemical diversity . .
Mode of Action
Isoxazole derivatives are known to interact with their targets and induce changes that lead to various biological activities . For instance, some isoxazole derivatives show anticancer activity, act as potential HDAC inhibitors, and exhibit antioxidant, antibacterial, and antimicrobial activity .
Biochemical Pathways
Isoxazole and its derivatives can affect various biochemical pathwaysIt is known that functionalized isoxazole scaffolds show different biological activities, indicating their involvement in diverse biochemical pathways .
Result of Action
Isoxazole derivatives are known to exhibit various biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-(Bromomethyl)isoxazole can be synthesized through various methods. One common approach involves the 1,3-dipolar cycloaddition reaction between propargyl bromide and in situ-generated α-chloro aldoximes. This reaction is typically carried out in a mixture of dimethylformamide and water as solvents, under mild metal-free conditions, and shows tolerance for a wide range of substituents .
Another method involves the cycloisomerization of α,β-acetylenic oximes catalyzed by gold(III) chloride, leading to substituted isoxazoles under moderate reaction conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. The use of metal-free conditions and environmentally benign reagents is preferred to minimize waste and reduce costs. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to different functionalized isoxazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Cycloaddition Reactions: Reagents such as nitrile oxides and alkynes are used, often in the presence of catalysts like copper(I) chloride or gold(III) chloride.
Oxidation and Reduction Reactions: Oxidizing agents like sodium hypochlorite or reducing agents like sodium borohydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications in medicinal chemistry and material science.
Applications De Recherche Scientifique
5-(Bromomethyl)isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Phenyl-5-(bromomethyl)isoxazole
- 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole
- 5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole
Uniqueness
5-(Bromomethyl)isoxazole is unique due to its specific substitution pattern and the presence of the bromomethyl group, which imparts distinct reactivity and biological properties
Propriétés
IUPAC Name |
5-(bromomethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO/c5-3-4-1-2-6-7-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBISLDZVNXIFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434445 | |
| Record name | 5-(Bromomethyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69735-35-9 | |
| Record name | 5-(Bromomethyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(bromomethyl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-(bromomethyl)isoxazole derivatives interesting for medicinal chemistry research?
A: The this compound moiety serves as a versatile building block in organic synthesis. Its reactivity allows for the introduction of various substituents, facilitating the exploration of structure-activity relationships (SAR). Researchers have leveraged this feature to synthesize a range of compounds with potential biological activities, including those targeting excitatory amino acid receptors [] and tyrosinase activity [].
Q2: How does the structure of this compound-containing compounds influence their interaction with quisqualic acid receptors?
A: Research indicates that the spatial arrangement of functional groups within this compound derivatives plays a crucial role in their interaction with quisqualic acid receptors. For instance, (RS)-3-hydroxy-5-(bromomethyl)isoxazole-4-propionic acid (ABPA) demonstrates potent and selective interaction with these receptors, suggesting its structural similarity to the endogenous ligand, glutamic acid []. Further studies using X-ray crystallography and NMR spectroscopy revealed that the carboxylate groups in related compounds like 7-HPCA and 5-HPCA preferentially adopt equatorial positions, potentially mimicking the active conformation of glutamic acid at these receptors [].
Q3: Can you describe a novel synthetic approach involving this compound?
A: A recent study highlights a metal-free method for the regioselective synthesis of isoxazoles utilizing this compound as a key starting material []. This approach involves a 1,3-dipolar cycloaddition reaction between a nitrile oxide and propargyl bromide, leading to the formation of the desired isoxazole ring system []. This method offers advantages such as mild reaction conditions and the absence of potentially toxic metal catalysts.
Q4: What are the potential applications of phenylisoxazole-containing chalcone derivatives derived from this compound?
A: Research suggests that phenylisoxazole-containing chalcone derivatives synthesized from this compound show promising activity as tyrosinase agonists []. These compounds demonstrated the ability to promote melanin synthesis in B16 mouse cells, surpassing the activity of the positive control 8-methoxypsoralen (8-MOP) []. This finding highlights their potential for developing treatments for hypopigmentation disorders like vitiligo.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B1312506.png)





![2-Hydrazinyl-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B1312528.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)



